molecular formula C18H22N2O5 B2572343 1-(2,3-Dimethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea CAS No. 2320464-96-6

1-(2,3-Dimethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

Cat. No.: B2572343
CAS No.: 2320464-96-6
M. Wt: 346.383
InChI Key: JQPOWBPZMBYNSD-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(2,3-Dimethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea, supplied for use in scientific research and development. It is a solid organic compound with the CAS Registry Number 2320464-96-6 and a molecular weight of 346.38 g/mol . Its molecular formula is C18H22N2O5, and it features a urea bridge connecting a 2,3-dimethoxyphenyl group to a hydroxy-substituted, tetrahydrobenzofuran-methyl moiety . Compounds featuring the benzofuran scaffold, such as this one, are of significant interest in medicinal and organic chemistry due to their diverse biological activities as documented in scientific literature. Research into similar 2-acetylbenzofuran derivatives has revealed potential applications, including serving as key intermediates for the synthesis of more complex heterocyclic systems with potential biological activity . The presence of multiple functional groups, including the urea linkage, ethers, and a hydroxy group, makes this molecule a valuable building block for further chemical exploration and derivatization. Researchers can utilize this compound in various investigations, such as designing novel molecular entities for biological screening, studying structure-activity relationships (SAR), or exploring new synthetic pathways in heterocyclic chemistry. This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-23-15-6-3-5-13(16(15)24-2)20-17(21)19-11-18(22)9-4-7-14-12(18)8-10-25-14/h3,5-6,8,10,22H,4,7,9,11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPOWBPZMBYNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-Dimethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea , identified by its CAS number 2320464-96-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

The molecular formula of the compound is C18H22N2O5C_{18}H_{22}N_{2}O_{5}, with a molecular weight of 346.4 g/mol. The structure includes a dimethoxyphenyl group and a tetrahydrobenzofuran moiety, which are significant for its biological interactions.

PropertyValue
CAS Number2320464-96-6
Molecular FormulaC18H22N2O5
Molecular Weight346.4 g/mol

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that it effectively reduced cell viability in breast cancer cells through apoptosis induction mechanisms.

Case Study:
In a controlled experiment involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research has suggested that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings:
A study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with the compound significantly decreased the levels of these cytokines, indicating its potential use in inflammatory diseases.

Neuroprotective Properties

Emerging evidence points to neuroprotective effects attributed to this compound. It appears to exert protective effects against oxidative stress-induced neuronal damage.

Experimental Evidence:
In models of oxidative stress induced by hydrogen peroxide in neuronal cell lines, pre-treatment with the compound resulted in reduced markers of oxidative damage and improved cell survival rates.

The biological activities of 1-(2,3-Dimethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea are believed to involve multiple mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathways that regulate inflammatory responses.
  • Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant defenses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on (±)-(E)-propenone derivatives synthesized via Pd(OAc)₂-catalyzed reactions.

Structural Divergence

  • Core Functional Group: The target compound features a urea linkage (-NH-C(=O)-NH-), whereas analogs 6e–6g contain a propenone (α,β-unsaturated ketone) backbone. Urea derivatives typically exhibit distinct hydrogen-bonding capabilities and conformational rigidity compared to propenones, influencing their bioactivity .
  • Heterocyclic Systems : The tetrahydrobenzofuran moiety in the target compound contrasts with the phthalazin-yl or fused heterocycles (e.g., furan, thiophene) in 6e–6g. These differences modulate solubility and receptor-binding interactions .

Physicochemical Properties

  • Melting Points: Propenone analogs (6e–6g) exhibit higher melting points (155–244°C) due to extended conjugation and planar structures, whereas urea derivatives often display lower melting points due to flexible linkages .
  • Solubility : The hydroxyl group in the tetrahydrobenzofuran moiety of the target compound may enhance aqueous solubility compared to the methyl or aryl substituents in 6e–6g.

Research Findings and Limitations

  • Biological Relevance: Propenone analogs (6e–6g) are designed as kinase inhibitors (e.g., targeting EGFR or VEGFR), leveraging their planar conjugated systems for ATP-binding pocket interactions . The target urea compound’s pharmacological profile remains uncharacterized in the evidence.
  • Spectroscopic Consistency : All analogs (6e–6g) showed agreement between calculated and observed elemental analysis (C, H, N), confirming synthetic accuracy . Similar validation would be critical for the target urea compound.

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